molecular formula C11H12ClF3O B6416259 4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene CAS No. 1215118-94-7

4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene

Cat. No. B6416259
CAS RN: 1215118-94-7
M. Wt: 252.66 g/mol
InChI Key: SKOIWBPVBTURJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring and introducing the various functional groups in stages. The exact process would depend on the desired yield, cost-effectiveness, and safety considerations .


Molecular Structure Analysis

The benzene ring in the molecule contributes to its stability due to resonance. The electronegative atoms (chlorine and fluorine) in the chloromethyl and trifluoromethyl groups will likely cause these groups to be somewhat polar. The isopropoxy group is a type of ether group, which may have interesting effects on the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups attached to the benzene ring. The trifluoromethyl group is generally quite stable but can participate in certain types of reactions. The chloromethyl group is more reactive, particularly in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl and chloromethyl groups might increase its boiling point relative to benzene .

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it’s used as a reactant in a chemical reaction, the chloromethyl group might be the site of nucleophilic attack .

Safety and Hazards

As with any chemical compound, handling “4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene” would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin .

properties

IUPAC Name

4-(chloromethyl)-1-propan-2-yloxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O/c1-7(2)16-10-4-3-8(6-12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOIWBPVBTURJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene

Synthesis routes and methods I

Procedure details

To a solution of (4-isopropoxy-3-(trifluoromethyl)phenyl)methanol (11.27 mmol) in toluene (20 mL) was added thionyl chloride (67.7 mmol). The reaction was stirred at 75° C. for 3 h. The mixture was diluted with hexanes, washed with water (twice), saturated NaHCO3, dried over MgSO4, and filtered. The solvent was removed under vacuum to give the title compound as an oil (10.4 mmol). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.29 (d, J=6.06 Hz, 6H), 4.75-4.85 (m, 3H), 7.30 (d, J=8.46 Hz, 1H), 7.63-7.70 (m, 2H).
Quantity
11.27 mmol
Type
reactant
Reaction Step One
Quantity
67.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (4-isopropoxy-3-(trifluoromethyl)phenyl)methanol (181 g, 773 mmol) in toluene (1 L) was added SOCl2 (338 mL, 4637 mmol) (slight exotherm to 35° C. after addition of SOCl2) and was stirred overnight in a 2-L round bottomed flask. The reaction mixture was concentrated in vacuo and diluted with hexanes (1 L). The solution was washed with sat. NaHCO3 (2×750 mL), dried over MgSO4, and filtered. The solvents were removed under reduced pressure to give 4-(chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene (194 g, 768 mmol, 99% yield) as an orange oil. Optionally the product can be further purified by distillation (bp=85° C. at 0.1 mTorr) to obtain a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (d, J=6.1 Hz, 6 H), 4.56 (s, 2H) 4.65 (sep, J=6.1 Hz, 1 H), 6.98 (d, J=8.6 Hz, 1 H), 7.48 (dd, J1=8.6, J2=2.3 Hz, 1 H), 7.57 (d, J=2.2 Hz, 1 H).
Quantity
181 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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